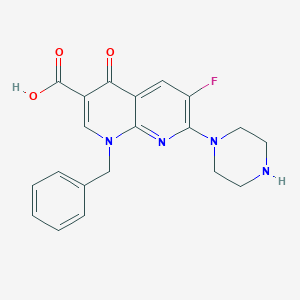

1-Benzyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

説明

1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is a synthetic compound belonging to the class of fluoroquinolones. These compounds are known for their broad-spectrum antibacterial activity. The structure of this compound includes a naphthyridine core, which is a bicyclic system containing nitrogen atoms, and a piperazine ring, which is a common feature in many pharmacologically active compounds .

特性

CAS番号 |

115274-33-4 |

|---|---|

分子式 |

C20H19FN4O3 |

分子量 |

382.4 g/mol |

IUPAC名 |

1-benzyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C20H19FN4O3/c21-16-10-14-17(26)15(20(27)28)12-25(11-13-4-2-1-3-5-13)18(14)23-19(16)24-8-6-22-7-9-24/h1-5,10,12,22H,6-9,11H2,(H,27,28) |

InChIキー |

OMEINYNFCGFQDH-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)CC4=CC=CC=C4)C(=O)O)F |

正規SMILES |

C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)CC4=CC=CC=C4)C(=O)O)F |

同義語 |

1-BENZYL-6-FLUORO-4-OXO-7-PIPERAZIN-1-YL-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID |

製品の起源 |

United States |

準備方法

The synthesis of 1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid typically involves multiple steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions involving appropriate precursors.

Introduction of the Fluorine Atom: Fluorination is usually achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

Benzylation: The benzyl group is added via alkylation reactions using benzyl halides.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

化学反応の分析

1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid undergoes various chemical reactions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe to study biological processes involving DNA gyrase and topoisomerase IV.

Medicine: This compound is investigated for its potential antibacterial properties, particularly against resistant bacterial strains.

Industry: It is used in the development of new antibacterial agents and in the study of drug resistance mechanisms

作用機序

The primary mechanism of action of 1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and replicating, leading to bacterial cell death .

類似化合物との比較

1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is unique due to its specific structural features and broad-spectrum antibacterial activity. Similar compounds include:

Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.

Levofloxacin: A fluoroquinolone with a different stereochemistry and spectrum of activity.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria

These comparisons highlight the unique structural and functional aspects of 1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。